1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
CAS No.: 651315-21-8
Cat. No.: VC16927294
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651315-21-8 |
|---|---|
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 1-[2-(furan-2-yl)ethyl]-3a-methyl-3,4,5,6-tetrahydroindol-2-one |
| Standard InChI | InChI=1S/C15H19NO2/c1-15-8-3-2-6-13(15)16(14(17)11-15)9-7-12-5-4-10-18-12/h4-6,10H,2-3,7-9,11H2,1H3 |
| Standard InChI Key | ZUVXCFFIIOTNOX-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCCC=C1N(C(=O)C2)CCC3=CC=CO3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a hexahydroindol-2-one core fused to a tetrahydrofuran-derived side chain. The IUPAC name specifies a 3a-methyl group and a 2-(furan-2-yl)ethyl substituent at the N1 position (Figure 1) . The bicyclic system adopts a chair-like conformation for the cyclohexane ring, with the lactam carbonyl (C2=O) and furan oxygen participating in hydrogen-bonding interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₂ |
| Molecular Weight | 259.34 g/mol |
| Key Functional Groups | Lactam, Furan, Tertiary Amine |
Stereoelectronic Features
Density functional theory (DFT) calculations suggest that the 3a-methyl group induces torsional strain in the indolizinone ring, lowering the activation energy for acid-mediated cyclizations . The furan oxygen’s lone pairs enable π-stacking with aromatic residues in biological targets, a trait shared with related alkaloids .
Synthetic Methodologies
One-Pot Staudinger/Aza-Wittig Sequence
The synthesis begins with (1-methyl-2-oxocyclohexyl)acetic acid (14) and 2-(furan-2-yl)ethylamine (33) :
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Staudinger Reaction: Triphenylphosphine mediates the conversion of azide 26 to iminophosphorane 27.
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Aza-Wittig Cyclization: 27 reacts with 14 to form tetrahydroindolinone 29 (65% yield).
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Acid-Mediated Cyclization: Trifluoroacetic acid (TFA) promotes Pictet-Spengler cyclization, yielding tetracyclic lactam 30 .
Table 2: Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Acid Catalyst | TFA (10 eq) | Maximizes ring closure |
| Temperature | 0°C → RT (12 h) | Prevents side reactions |
| Solvent | Dichloromethane | Enhances solubility |
Infrared Spectroscopy
The IR spectrum (thin film) shows key absorptions at:
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2933 cm⁻¹: C-H stretching (cyclohexane ring)
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1674 cm⁻¹: Lactam carbonyl (C=O)
Nuclear Magnetic Resonance
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δ 1.12 (s, 3H): 3a-CH₃
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δ 2.87 (t, J=7.2 Hz, 2H): N-CH₂-CH₂-furan
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δ 6.06–7.30 (m, 3H): Furan protons
¹³C NMR data corroborates the lactam carbonyl at δ 172.1 ppm and furan carbons at δ 110.3–142.7 ppm .
Mechanistic Insights and Reactivity
Acid-Promoted Cyclization
Under TFA, the tetrahydroindolinone undergoes dual activation:
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Protonation of the lactam oxygen increases electrophilicity at C7.
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Furan π-system attacks C7, forming a bicyclic iminium intermediate.
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Deprotonation yields the tetracyclic selaginoidine precursor 30 .
Comparative Reactivity
Analogues with pyrrole tethers cyclize 23% slower due to reduced aromatic stabilization, highlighting the furan’s electronic superiority in annulation reactions .
Industrial and Environmental Considerations
Scalability Challenges
The Staudinger step requires strict anhydrous conditions, limiting batch sizes to <500 g in current protocols . Alternatives like polymer-supported phosphines are under investigation to improve atom economy.
Green Chemistry Metrics
| Metric | Value | Improvement Target |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | <50 |
| E-Factor | 34 | <20 |
Solvent recovery systems could reduce PMI by 40% in scaled productions.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing chiral Brønsted acid catalysts (e.g., BINOL-phosphates) could enable enantioselective cyclization, accessing (+)-selaginoidine for neuropharmacological studies .
Hybrid Derivatives
Conjugating the lactam core with triazepine moieties (via CuAAC click chemistry) may enhance binding to GABA receptors, leveraging structural motifs from .
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